molecular formula C13H23F2NO4 B14268593 DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester CAS No. 139112-62-2

DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester

Cat. No.: B14268593
CAS No.: 139112-62-2
M. Wt: 295.32 g/mol
InChI Key: AJNNGTWMYIGNPC-UHFFFAOYSA-N
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Description

DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester is a synthetic compound with the molecular formula C13H23F2NO4 It is a derivative of glutamic acid, where the hydrogen atoms on the gamma carbon are replaced by fluorine atoms, and the carboxyl groups are esterified with tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester typically involves the esterification of DL-Glutamic acid with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where DL-Glutamic acid is reacted with excess tert-butyl alcohol under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with enzymes and receptors, potentially altering their activity. The ester groups may be hydrolyzed to release the active form of the compound, which can then exert its effects on various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    L-Glutamic acid di-tert-butyl ester: Similar structure but lacks the fluorine atoms.

    DL-Glutamic acid: The parent compound without esterification or fluorination.

    3,3-Difluoroglutamic acid: Similar fluorination but without ester groups.

Uniqueness

DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester is unique due to the combination of fluorine atoms and tert-butyl ester groups. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for specific applications in research and industry .

Properties

CAS No.

139112-62-2

Molecular Formula

C13H23F2NO4

Molecular Weight

295.32 g/mol

IUPAC Name

ditert-butyl 2-amino-3,3-difluoropentanedioate

InChI

InChI=1S/C13H23F2NO4/c1-11(2,3)19-8(17)7-13(14,15)9(16)10(18)20-12(4,5)6/h9H,7,16H2,1-6H3

InChI Key

AJNNGTWMYIGNPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C(C(=O)OC(C)(C)C)N)(F)F

Origin of Product

United States

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